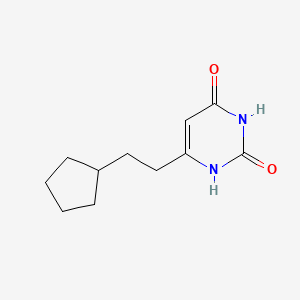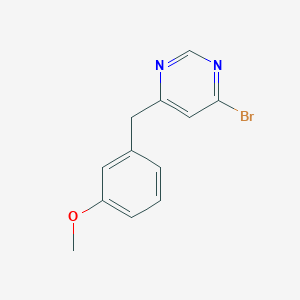![molecular formula C12H17ClN4 B1492173 2-(6-Chloro-2-méthylpyrimidin-4-yl)-5-méthyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098011-05-1](/img/structure/B1492173.png)
2-(6-Chloro-2-méthylpyrimidin-4-yl)-5-méthyloctahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Inhibition de la Kinase
Dans le domaine médical, des dérivés de pyrimidinamine apparentés ont été utilisés comme inhibiteurs de la kinase. Ces composés jouent un rôle crucial dans le développement de traitements pour diverses maladies, y compris le cancer, en inhibant l'activité d'enzymes spécifiques impliquées dans les voies de signalisation cellulaire .
Science des Matériaux : Synthèse de Composés Complexes
La partie chloro-méthylpyrimidinyle présente dans ce composé sert de bloc de construction polyvalent en science des matériaux. Elle est utilisée pour synthétiser des matériaux pharmaceutiques et biologiquement actifs plus complexes, ce qui pourrait conduire à des progrès dans le développement de médicaments et d'autres applications de matériaux .
Science de l'Environnement : Inhibition de la Nitrification
En science de l'environnement, des dérivés de ce composé ont été étudiés pour leur rôle d'inhibiteurs de la nitrification. Cette application est cruciale pour réduire l'impact environnemental des composés azotés excessifs dans les sols et les systèmes aquatiques .
Biochimie : Études d'Interaction des Protéines
Les dérivés du composé sont précieux en biochimie pour étudier les interactions protéiques. Leur capacité à se lier à diverses protéines peut aider à comprendre les voies biochimiques et les mécanismes des maladies au niveau moléculaire .
Applications Antimicrobiennes et Antioxydantes
Des composés structurellement similaires ont démontré des propriétés antimicrobiennes et antioxydantes significatives. Ces applications sont essentielles dans le développement de nouveaux antibiotiques et antioxydants, qui sont essentiels dans la lutte contre les infections et les conditions liées au stress oxydatif .
Recherche sur les Antibiotiques et les Anticancéreux
Le noyau pyrimidinique de ce composé se retrouve également dans des molécules qui ont été identifiées comme des agents antibiotiques et anticancéreux potentiels. La recherche dans ce domaine pourrait conduire à la découverte de nouveaux traitements pour les infections bactériennes résistantes et diverses formes de cancer .
Synthèse Chimique : Blocs de Construction pour les Composés Pharmaceutiques
Enfin, la structure du composé est utilisée en synthèse chimique comme bloc de construction pour des composés pharmaceutiques plus complexes. Ses dérivés ont joué un rôle essentiel dans la création de médicaments comme le Dasatinib, qui sont utilisés dans les thérapies anticancéreuses ciblées .
Mécanisme D'action
Target of Action
Similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play crucial roles in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of src/abl kinases, preventing them from phosphorylating their substrates and thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Inhibition of these kinases can therefore have widespread effects on cellular function .
Result of Action
Inhibition of src/abl kinases can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that rely on these kinases for survival .
Analyse Biochimique
Biochemical Properties
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in phosphorylation processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, impacting various cellular processes .
Cellular Effects
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These changes can subsequently affect cellular metabolism, including glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. The compound’s localization can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUASFCSCWRWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















